2,2-Dimethyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with nitrogen. This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Organic Synthesis and Catalysis
Compounds structurally related to 2,2-Dimethyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one have been explored for their potential in organic synthesis, including the facilitation of various chemical reactions. For instance, quinoline derivatives have been used in the synthesis of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones and their pyrrolidinyl analogs through Claisen-Schmidt condensation under ultrasound and microwave irradiation, showcasing their utility in creating compounds with potential antibacterial and antifungal activities (Ashok et al., 2014). Such methodologies underscore the role of quinoline derivatives in facilitating efficient chemical transformations, potentially applicable to this compound.
Antimicrobial Research
Quinoline and its derivatives have been investigated for their antimicrobial properties. Research into similar compounds has revealed their potential in combating microbial infections. The antimicrobial activity of novel quinoline derivatives, achieved through innovative synthetic strategies, highlights their relevance in developing new therapeutic agents (Ashok et al., 2014).
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As it is a research product, it is not intended for human or veterinary use.
Future Directions
Properties
IUPAC Name |
2,2-dimethyl-1-(3-quinolin-8-yloxypyrrolidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)17(21)20-11-9-14(12-20)22-15-8-4-6-13-7-5-10-19-16(13)15/h4-8,10,14H,9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLGIMMFHQVTQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)OC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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